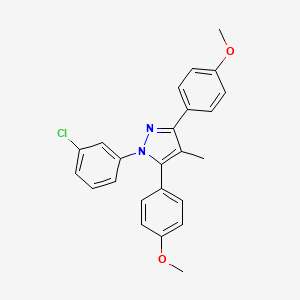![molecular formula C30H36N4O6 B10933738 (2E,2'E)-N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(1,3-benzodioxol-5-yl)prop-2-enamide]](/img/structure/B10933738.png)
(2E,2'E)-N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(1,3-benzodioxol-5-yl)prop-2-enamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{3-[4-(3-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}propyl)piperazino]propyl}-2-propenamide is a complex organic compound characterized by the presence of multiple benzodioxole groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{3-[4-(3-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}propyl)piperazino]propyl}-2-propenamide typically involves multi-step organic reactions. The key steps include:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Piperazine Derivative: This involves the reaction of piperazine with appropriate alkylating agents.
Coupling Reactions: The final step involves coupling the benzodioxole and piperazine derivatives through amide bond formation, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole groups can undergo oxidation to form quinones.
Reduction: The compound can be reduced at the double bonds to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{3-[4-(3-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}propyl)piperazino]propyl}-2-propenamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural complexity and functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole groups may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Similar aromatic structure but different functional groups.
Dichloroaniline: Contains aniline ring with chlorine substituents.
Uniqueness
(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{3-[4-(3-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}propyl)piperazino]propyl}-2-propenamide is unique due to its combination of benzodioxole and piperazine moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C30H36N4O6 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[3-[4-[3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]propyl]piperazin-1-yl]propyl]prop-2-enamide |
InChI |
InChI=1S/C30H36N4O6/c35-29(9-5-23-3-7-25-27(19-23)39-21-37-25)31-11-1-13-33-15-17-34(18-16-33)14-2-12-32-30(36)10-6-24-4-8-26-28(20-24)40-22-38-26/h3-10,19-20H,1-2,11-18,21-22H2,(H,31,35)(H,32,36)/b9-5+,10-6+ |
InChI Key |
YYIMYRBMCMXOQK-NXZHAISVSA-N |
Isomeric SMILES |
C1N(CCN(C1)CCCNC(=O)/C=C/C2=CC3=C(OCO3)C=C2)CCCNC(=O)/C=C/C4=CC5=C(OCO5)C=C4 |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C=CC2=CC3=C(C=C2)OCO3)CCCNC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10933655.png)
![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933667.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10933680.png)
![methyl 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10933686.png)

![3-(4-fluorophenyl)-6-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933697.png)
![8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10933701.png)
![4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10933705.png)
![4-(5-{3-[(2-Methoxyphenoxy)methyl]phenyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10933706.png)
![2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10933712.png)
![5-(5-ethylthiophen-2-yl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933724.png)
![3-cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10933729.png)
![2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine](/img/structure/B10933736.png)
![2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide](/img/structure/B10933744.png)
